molecular formula C18H18FNO2S B583221 p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers) CAS No. 1618107-98-4

p-Fluoro Prasugrel Thiolactone(Mixture of Diastereomers)

货号: B583221
CAS 编号: 1618107-98-4
分子量: 331.405
InChI 键: IZCHRAOWOKMDHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Fluoro Prasugrel Thiolactone is an impurity standard . It is a derivative of Prasugrel, which is an antiplatelet prodrug that is converted to its respective active metabolites through thiolactone intermediates .


Synthesis Analysis

The synthesis of p-Fluoro Prasugrel Thiolactone involves the para-fluoro-thiol reaction . This reaction is a novel strategy for network formation, where a novel fluorinated linker is designed and further reacted with several bifunctional thiols .


Molecular Structure Analysis

The molecular formula of p-Fluoro Prasugrel Thiolactone is C18H18FNO2S, and its molecular weight is 331.4 g/mol . The structure is derived from Prasugrel, a thienopyridine-type antiplatelet drug .


Chemical Reactions Analysis

The para-fluoro-thiol reaction is a versatile tool in the context of synthesis and modification of polymers and materials . A detailed kinetic study on the para-fluoro-thiol reaction has been conducted, covering the difference in reactivity of a selected variety of structurally different thiols .


Physical and Chemical Properties Analysis

P-Fluoro Prasugrel Thiolactone is rapidly hydrolyzed by esterases to its thiolactone intermediate . The relative bioavailability of the active metabolites of Prasugrel calculated by the ratio of active metabolite AUC (prodrug oral administration/active metabolite intravenous administration) were 25% and 7%, respectively, in rats, and 25% and 10%, respectively, in dogs .

作用机制

Prasugrel, from which p-Fluoro Prasugrel Thiolactone is derived, is a prodrug that inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets . The active metabolite of Prasugrel prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers) involves the conversion of Prasugrel to the desired product through a series of reactions.", "Starting Materials": [ "Prasugrel", "Fluorine gas", "Sodium hydride", "Thionyl chloride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Prasugrel is reacted with fluorine gas in the presence of a catalyst to form p-Fluoro Prasugrel.", "p-Fluoro Prasugrel is then treated with sodium hydride to form the corresponding thiol.", "The thiol is then reacted with thionyl chloride to form the corresponding thionyl chloride derivative.", "The thionyl chloride derivative is then treated with methanol to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "The carboxylic acid is then treated with sodium bicarbonate to form the corresponding sodium salt.", "The sodium salt is then treated with sodium hydride to form the corresponding thiolate.", "The thiolate is then reacted with ethyl acetate to form the desired product, p-Fluoro Prasugrel Thiolactone (Mixture of Diastereomers)." ] }

CAS 编号

1618107-98-4

分子式

C18H18FNO2S

分子量

331.405

IUPAC 名称

5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2

InChI 键

IZCHRAOWOKMDHU-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3

同义词

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。